molecular formula C10H10N2O2 B12561383 6-(2-Methyl-1,3-dioxolan-2-yl)pyridine-2-carbonitrile CAS No. 149400-82-8

6-(2-Methyl-1,3-dioxolan-2-yl)pyridine-2-carbonitrile

Cat. No.: B12561383
CAS No.: 149400-82-8
M. Wt: 190.20 g/mol
InChI Key: LUCDOMKORCORSI-UHFFFAOYSA-N
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Description

6-(2-Methyl-1,3-dioxolan-2-yl)pyridine-2-carbonitrile is an organic compound with the molecular formula C10H10N2O2 It is characterized by a pyridine ring substituted with a 2-methyl-1,3-dioxolane group and a nitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methyl-1,3-dioxolan-2-yl)pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine with 2-methyl-1,3-dioxolane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methyl-1,3-dioxolan-2-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-(2-Methyl-1,3-dioxolan-2-yl)pyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-Methyl-1,3-dioxolan-2-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methyl-1,3-dioxolan-2-yl)pyridine
  • 2-(2-Methyl-1,3-dioxolan-2-yl)benzonitrile
  • 2-(2-Methyl-1,3-dioxolan-2-yl)thiophene

Uniqueness

6-(2-Methyl-1,3-dioxolan-2-yl)pyridine-2-carbonitrile is unique due to the presence of both the dioxolane and nitrile groups on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

149400-82-8

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

6-(2-methyl-1,3-dioxolan-2-yl)pyridine-2-carbonitrile

InChI

InChI=1S/C10H10N2O2/c1-10(13-5-6-14-10)9-4-2-3-8(7-11)12-9/h2-4H,5-6H2,1H3

InChI Key

LUCDOMKORCORSI-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C2=CC=CC(=N2)C#N

Origin of Product

United States

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